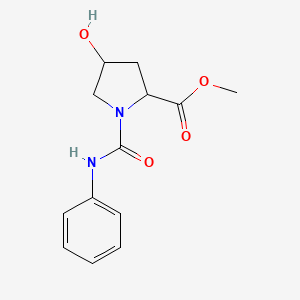
Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
This involves determining the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. The compound’s reactivity, stability, and toxicity might also be studied.Applications De Recherche Scientifique
Polymer Science
Complexes of diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone have been explored in the context of polymer science. Brekner and Feger (1987) studied the decomplexation and imidization of diamic acid, a reaction related to polyimide precursor curing, which is critical for developing high-performance polymers (Brekner & Feger, 1987).
Organic Chemistry Synthesis
In organic synthesis, methyl phenylglyoxylate, aniline, and aromatic aldehydes were used by Clerici et al. (1995) to synthesize syn-β-amino-α-hydroxyesters, demonstrating the compound's utility in facilitating complex organic reactions (Clerici, Clerici, & Porta, 1995).
Radioactive Labeling
Duelfer and Gala (1991) developed a method for the synthesis of radiolabelled leukotriene inhibitor Sch 37224, using methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate as a key intermediate. This highlights its application in the preparation of radiopharmaceuticals (Duelfer & Gala, 1991).
Catalysis and Chemical Reactions
The compound has been explored in the context of catalysis, as illustrated by Mika et al. (2011), who investigated the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, a reaction relevant to industrial chemical processes (Mika et al., 2011).
Anticorrosive Properties
Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite, demonstrating the compound's potential in corrosion protection applications (Alam, Mobin, & Aslam, 2016).
Drug Synthesis
In pharmaceutical research, the compound is used in the synthesis of novel drugs. Echevarria et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs, demonstrating its applicability in medicinal chemistry (Echevarria et al., 2004).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Orientations Futures
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in.
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHLGFTZWUVELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)
![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

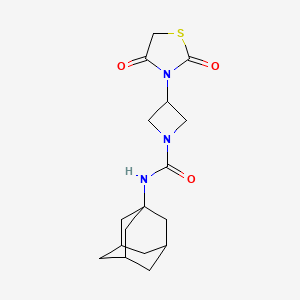
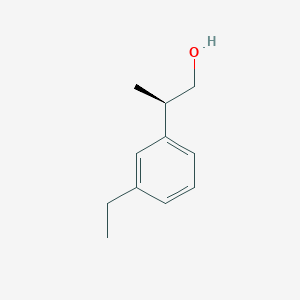
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
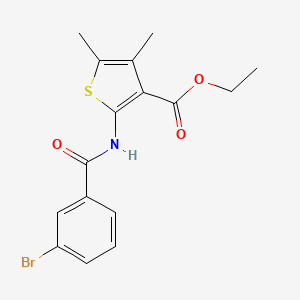
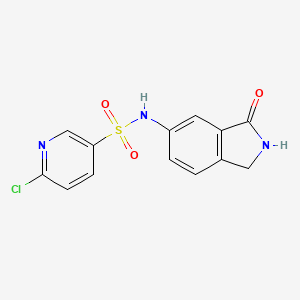
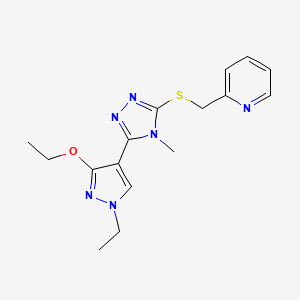
![1-(4-Fluorophenyl)-3-[5-[(4-fluorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2960704.png)
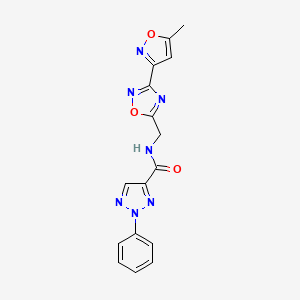
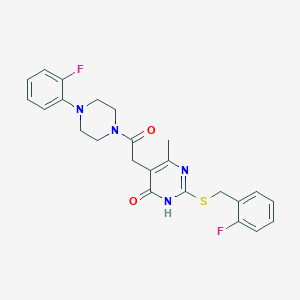
![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)